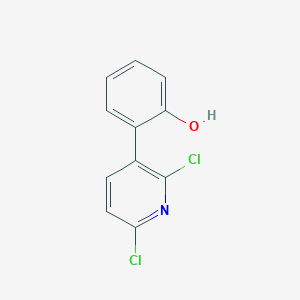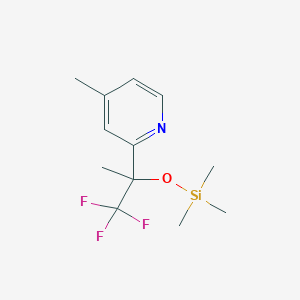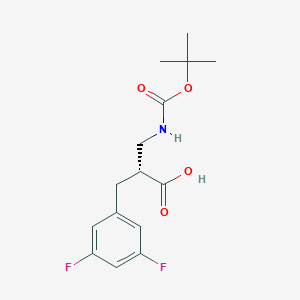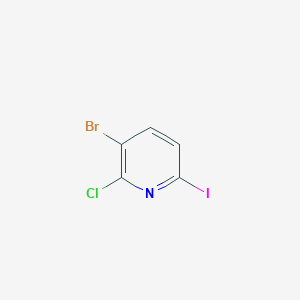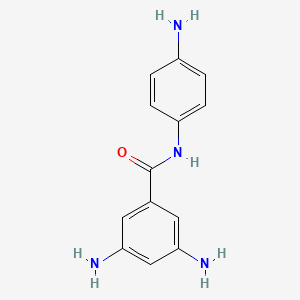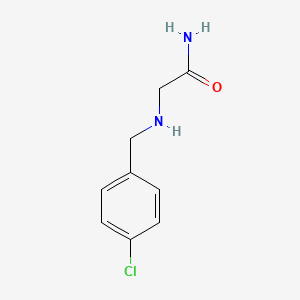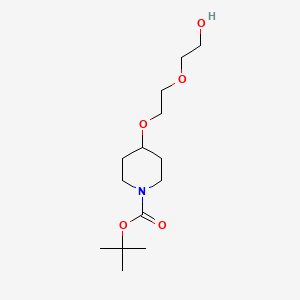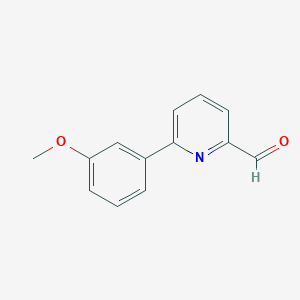
6-(3-Methoxyphenyl)picolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Methoxyphenyl)picolinaldehyde is an organic compound with the molecular formula C13H11NO2 It is a derivative of picolinaldehyde, where the hydrogen atom at the 6-position of the pyridine ring is substituted with a 3-methoxyphenyl group
Métodos De Preparación
The synthesis of 6-(3-Methoxyphenyl)picolinaldehyde typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reactants.
Análisis De Reacciones Químicas
6-(3-Methoxyphenyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions include the corresponding carboxylic acid, primary alcohol, and substituted derivatives, respectively .
Aplicaciones Científicas De Investigación
6-(3-Methoxyphenyl)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model compound for understanding the behavior of similar aldehydes in biological systems.
Medicine: Research into its potential pharmacological properties is ongoing. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Its derivatives may find applications in the development of new materials with specific properties, such as polymers or coatings
Mecanismo De Acción
The mechanism by which 6-(3-Methoxyphenyl)picolinaldehyde exerts its effects depends on the specific context of its use. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. In biological systems, it may interact with enzymes that catalyze reactions involving aldehydes, affecting various metabolic pathways .
Comparación Con Compuestos Similares
6-(3-Methoxyphenyl)picolinaldehyde can be compared with other picolinaldehyde derivatives, such as:
Picolinaldehyde: The parent compound, which lacks the methoxyphenyl substitution.
6-(2-Methoxyphenyl)picolinaldehyde: A similar compound with the methoxy group in the ortho position on the phenyl ring.
6-(4-Methoxyphenyl)picolinaldehyde: A similar compound with the methoxy group in the para position on the phenyl ring.
The uniqueness of this compound lies in the specific positioning of the methoxy group, which can influence its reactivity and interactions in chemical and biological systems .
Propiedades
Fórmula molecular |
C13H11NO2 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
6-(3-methoxyphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-16-12-6-2-4-10(8-12)13-7-3-5-11(9-15)14-13/h2-9H,1H3 |
Clave InChI |
VOEKNDLNFFBAOY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=CC=CC(=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



